molecular formula C22H22N6O4 B2878771 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034446-63-2

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2878771
CAS No.: 2034446-63-2
M. Wt: 434.456
InChI Key: VWRKGVGRMIKYMI-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a hybrid structure combining a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether-oxygen bridge to a triazolopyridine core substituted with a 3-methyl-1,2,4-oxadiazole group. Its design likely targets epigenetic or inflammatory pathways, given the structural resemblance to known kinase or histone deacetylase (HDAC) inhibitors. The dihydrobenzofuran scaffold contributes to lipophilicity and metabolic stability, while the triazolopyridine-oxadiazole segment may enhance binding to enzymatic active sites through hydrogen bonding and π-π interactions .

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4/c1-13-24-21(32-27-13)14-7-8-28-17(9-14)25-26-18(28)11-23-19(29)12-30-16-6-4-5-15-10-22(2,3)31-20(15)16/h4-9H,10-12H2,1-3H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRKGVGRMIKYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)COC4=CC=CC5=C4OC(C5)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure combines elements that may confer significant biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N5O4C_{20}H_{23}N_5O_4, with a molecular weight of approximately 399.43 g/mol. The presence of a benzofuran moiety and an oxadiazole ring suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC20H23N5O4
Molecular Weight399.43 g/mol
IUPAC NameThis compound
Canonical SMILESCC(C)C1=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)OC

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and triazole rings exhibit notable antimicrobial properties. For instance:

  • Oxadiazole Derivatives : A study highlighted the antimicrobial activity of 1,3,4-oxadiazole derivatives against various bacterial strains. These compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes in bacterial fatty acid biosynthesis pathways (e.g., enoyl-acyl carrier protein reductase), leading to cell lysis .

Anticancer Activity

The compound's potential as an anticancer agent is supported by its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune regulation and tumor progression:

  • IDO Inhibition : Inhibition of IDO can enhance anti-tumor immunity by preventing the degradation of tryptophan into kynurenine, which is often exploited by tumors to evade immune detection .
  • Case Studies : Various studies have shown that similar compounds can modulate immune responses effectively and improve the efficacy of existing cancer treatments .

Synthesis and Modification

The synthesis of this compound typically involves multiple steps:

  • Initial Synthesis : Starting from 2,2-dimethylbenzofuran derivatives, followed by reactions with oxadiazole and triazole precursors.
  • Modification Potential : The presence of functional groups allows for further modifications to enhance biological activity or improve pharmacokinetic properties.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) among similar compounds:

  • SAR Insights : Modifications in the benzofuran or oxadiazole moieties can significantly impact biological activity. For example, adding alkyl chains or varying the aromatic substituents can enhance potency against specific targets .

Comparison with Similar Compounds

Key Limitations and Contradictions

  • Structural vs. Functional Divergence : Despite ~70% structural similarity to SAHA, the absence of a zinc-binding group likely shifts its mechanism away from HDAC inhibition .
  • Solubility Challenges : High LogP compromises aqueous solubility, necessitating formulation optimization for in vivo applications.

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